molecular formula C11H14N2O3 B181348 N-(4-isopropyl-2-nitrophenyl)acetamide CAS No. 40655-36-5

N-(4-isopropyl-2-nitrophenyl)acetamide

Cat. No. B181348
CAS RN: 40655-36-5
M. Wt: 222.24 g/mol
InChI Key: WLAXUTSOKMCHAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(4-isopropyl-2-nitrophenyl)acetamide consists of an acetamide group attached to a nitrophenyl group. The nitrophenyl group is further substituted with an isopropyl group .

Scientific Research Applications

Proteomics Research

N-(4-isopropyl-2-nitrophenyl)acetamide is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product to facilitate the identification and analysis of proteins within a given sample, aiding in the understanding of cellular processes.

Pharmacological Studies

In pharmacology , this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents . Its structural properties may allow it to interact with various biological targets, which can be leveraged to develop new medications or therapeutic agents.

Agricultural Chemistry

The application of N-(4-isopropyl-2-nitrophenyl)acetamide in agricultural chemistry is under investigation for its use in the development of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, and this compound could play a role in the synthesis of more effective and environmentally friendly pesticides.

Materials Science

In materials science , researchers study the compound’s properties for the development of new materials . Its molecular structure could be key in creating novel polymers or coatings with specific desired properties, such as increased durability or resistance to environmental factors.

Environmental Impact Studies

N-(4-isopropyl-2-nitrophenyl)acetamide is also studied for its environmental impact . Understanding the compound’s breakdown process and interaction with environmental elements is crucial to assess its long-term effects on ecosystems and to ensure safe disposal practices.

Biochemical Research

Lastly, in biochemistry , this compound is used in research focused on understanding the biochemical pathways and reactions in living organisms . It may serve as a reagent or a model compound to study enzyme-catalyzed reactions and other cellular processes.

properties

IUPAC Name

N-(2-nitro-4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)9-4-5-10(12-8(3)14)11(6-9)13(15)16/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAXUTSOKMCHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400768
Record name N-(4-isopropyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropyl-2-nitrophenyl)acetamide

CAS RN

40655-36-5
Record name N-(4-isopropyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-ISOPROPYL-2'-NITROACETANILIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(4-Isopropylphenyl)acetamide obtained in step I above was nitrated using nitric acid (1.2 eq)+H2SO4 (1.0 eq) at 0 to 5° C. for 2 hrs. After the completion of the reaction, reaction mixture was added to ice and pH was adjusted to 8, extracted with dichloromethane, which was evaporated to dryness to obtain N-(4-isopropyl-2-nitrophenyl)acetamide.
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